Isoxazole Demonstrates Significantly Slower Target Off-Rate Compared to Pyrazole
In a direct head-to-head study on Hsp90 inhibition, a key cancer target, an isoxazole-based inhibitor and a pyrazole-based inhibitor were compared. While both compounds exhibited a similar half-maximal inhibitory concentration (IC50) in a biochemical assay, surface plasmon resonance (SPR) analysis revealed a stark difference in binding kinetics. The isoxazole derivative was shown to be 15-fold slower off the target than its pyrazole counterpart, providing a clear mechanistic explanation for its observed superior cellular potency and growth inhibition [1].
| Evidence Dimension | Target Off-Rate (k_off) |
|---|---|
| Target Compound Data | 15-fold slower |
| Comparator Or Baseline | Pyrazole-based analog (2-fold faster on-rate) |
| Quantified Difference | Isoxazole is 15-fold slower off-rate; Pyrazole is 2-fold faster on-rate. |
| Conditions | Surface Plasmon Resonance (SPR) using immobilized Hsp90 protein. |
Why This Matters
A slower off-rate directly correlates to a longer drug-target residence time, a key pharmacokinetic/pharmacodynamic (PK/PD) parameter that often predicts superior in vivo efficacy and duration of action, making isoxazole a strategically superior scaffold for this target class.
- [1] Sharp, S. Y., et al. (2007). In vitro biological characterization of the isoxazole and pyrazole Hsp90 inhibitors. Molecular Cancer Therapeutics, 6(4), 1198-1211. View Source
